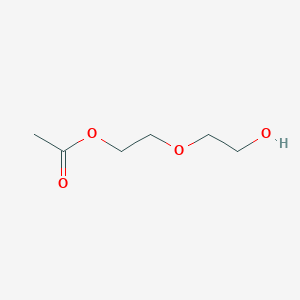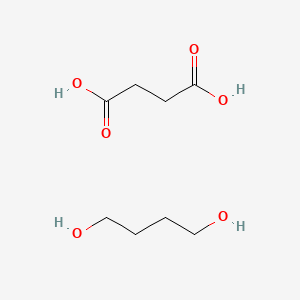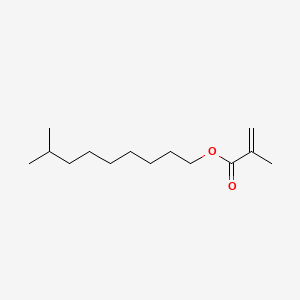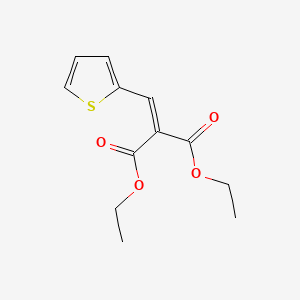
Ethyl 7-oxoheptanoate
説明
Ethyl 7-oxoheptanoate is a chemical compound with the molecular formula C9H16O3 . It’s a derivative of heptanoic acid, where one of the hydrogen atoms in the 7th carbon is replaced by an oxo group, and the hydroxyl group is replaced by an ethoxy group .
Molecular Structure Analysis
The molecular structure of Ethyl 7-oxoheptanoate consists of a seven-carbon chain with an oxo group at the 7th carbon and an ethoxy group replacing the hydroxyl group of the carboxylic acid . The molecular weight is approximately 206.67 .Physical And Chemical Properties Analysis
Ethyl 7-oxoheptanoate is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.科学的研究の応用
Synthesis and Chemical Transformations
Ethyl 7-oxoheptanoate is utilized in various synthetic pathways in organic chemistry. One notable application is in the synthesis of methyl or ethyl 7-oxoheptanoate from cycloheptanone, which is achieved by oxidation with PCC, providing a useful intermediate for further chemical transformations (Ballini, Marcantoni, & Petrini, 1991). Additionally, it plays a role in the creation of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin, via the reaction of ethyl 2-acetoxy-3-oxoheptanoate with γ-bromo-β-methoxy-cis-crotonate (Takeda, Amano, & Tsuboi, 1977).
Photoreactions
In the study of photochemical reactions, ethyl 7-oxoheptanoate has been shown to form as a product of the photochemical reaction of ethyl 2-oxo-1-cyclohexanecarboxylate in alcoholic solutions, exemplifying its potential in photochemistry research (Tokuda, Watanabe, & Itoh, 1978).
Monitoring Chemical Reactions
The compound has also been monitored in the conversion of cycloheptanone to methyl 7-oxoheptanoate, an important intermediate in prostaglandin synthesis. Gas chromatography techniques were utilized to achieve this monitoring, highlighting its role in analytical chemistry (Wakharkar, Biswas, Borate, & Ponde, 1994).
In Pharmaceutical Chemistry
Ethyl 7-chloro-2-oxoheptylate, a derivative of ethyl 7-oxoheptanoate, is an intermediate in the synthesis of cilastatin, a pharmaceutical compound. This synthesis involves multiple steps, including esterification and oxidation processes (Chen Xin-zhi, 2006).
Applications in Biochemistry
In biochemical research, derivatives of ethyl 7-oxoheptanoate have been synthesized for studying their antiproliferative activity, particularly against human epithelial lung carcinoma cells. This research demonstrates the potential biomedical applications of ethyl 7-oxoheptanoate derivatives (Nurieva et al., 2015).
作用機序
Target of Action
The primary targets of Ethyl 7-oxoheptanoate are currently unknown. The compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its interactions and effects .
Mode of Action
It is known that the compound is an organochlorine compound that is obtained by reacting ethyl chloride with magnesium in the presence of benzene and cilastatin as a catalyst .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that Ethyl 7-oxoheptanoate could have a significant impact on bioavailability, potentially influencing its efficacy and safety profile.
Result of Action
The molecular and cellular effects of Ethyl 7-oxoheptanoate’s action are currently unknown. As a unique chemical provided to early discovery researchers, the compound’s effects are a subject of ongoing research .
特性
IUPAC Name |
ethyl 7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMZPCAODNNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192953 | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxoheptanoate | |
CAS RN |
3990-05-4 | |
| Record name | Heptanoic acid, 7-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3990-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003990054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of the synthetic route for Ethyl 7-oxoheptanoate described in the research?
A1: The research highlights a simplified synthesis of both Methyl 7-oxoheptanoate and Ethyl 7-oxoheptanoate [, ]. The key advantage lies in using readily available starting materials like cycloheptanone and potassium persulfate. This makes the process more efficient compared to potentially more complex synthetic routes.
Q2: The research mentions using PCC as an oxidizing agent. What is significant about this choice in the synthesis?
A2: PCC, or pyridinium chlorochromate, is a mild oxidizing agent. In the context of this synthesis [, ], its use is crucial for selectively oxidizing the 7-hydroxyheptanoate intermediate to the desired 7-oxoheptanoate (whether it's the methyl or ethyl ester). Using a stronger oxidizing agent might risk further unwanted reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-](/img/structure/B1584998.png)



![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)

